![molecular formula C19H22N4O3S B13981163 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that features a unique combination of pyridine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of 5-methoxypyridin-3-yl, which can be achieved through the methoxylation of pyridine derivatives.
Construction of the Thienopyrimidine Core: The thienopyrimidine core is synthesized via cyclization reactions involving thiophene and pyrimidine derivatives.
Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Hydroxylation: The final step involves coupling the intermediate compounds followed by hydroxylation to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyridine or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to modulate biological pathways and interactions.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory and fibrotic processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Thienopyrimidine Derivatives: Compounds with thienopyrimidine cores are known for their anti-cancer properties.
Uniqueness
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is unique due to its combination of pyridine, morpholine, and thienopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
属性
分子式 |
C19H22N4O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-[2-(5-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C19H22N4O3S/c1-19(2,24)15-9-14-16(27-15)18(23-4-6-26-7-5-23)22-17(21-14)12-8-13(25-3)11-20-10-12/h8-11,24H,4-7H2,1-3H3 |
InChI 键 |
OFOPMDHCNHLIHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CC(=CN=C3)OC)N4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



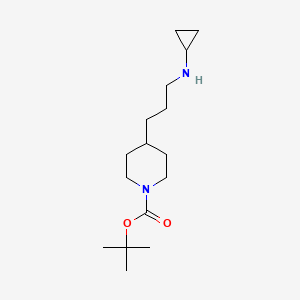
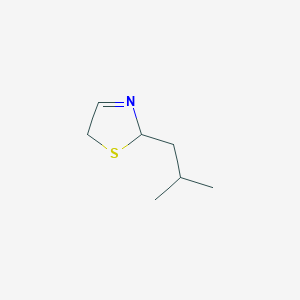
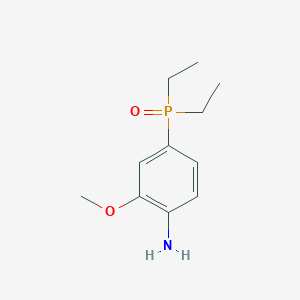
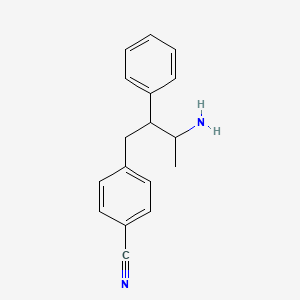
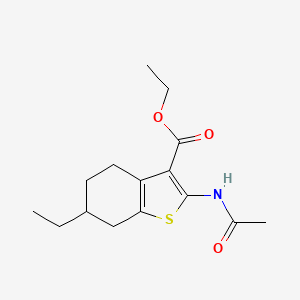

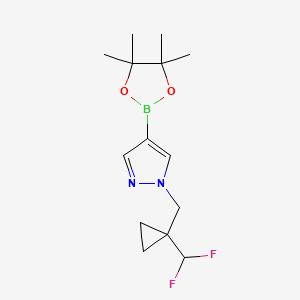
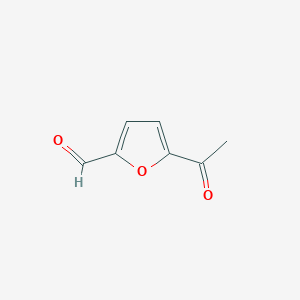
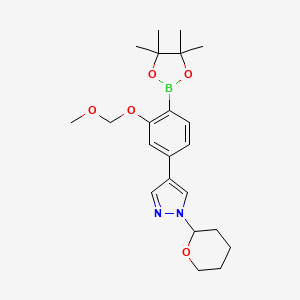
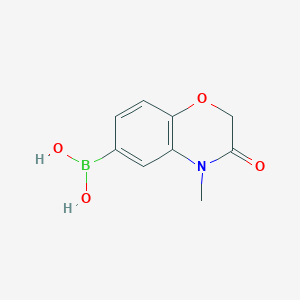
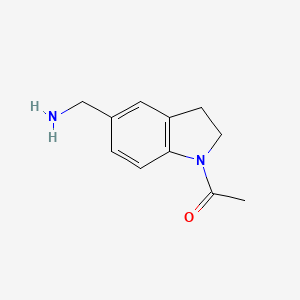
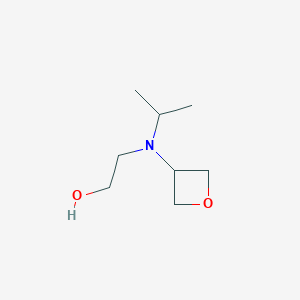
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
